molecular formula C11H7N3O4S B2896041 methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate CAS No. 446276-11-5

methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate

Cat. No. B2896041
M. Wt: 277.25
InChI Key: DRBNOTRZKNVMGE-UHFFFAOYSA-N
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Description

“Methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C11H7N3O4S and a molecular weight of 277.26 . It is a specialty product used for proteomics research .

Scientific Research Applications

Synthesis and Mechanistic Insights

  • Development of Thienopyrimidinones

    The reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters produces N-(2-carbomethoxy thienyl) imidates. Treatment with primary amines and hydrazines yields thienopyrimidinones, providing insights into cyclization mechanisms and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

  • Isomeric Thienopyrimidinones

    Investigation into the condensation of o-cyanomethylbenzoic acids with esters of aminothiophene carboxylic acids leading to isomeric thienopyrimidinones, highlighting the methylation at N-3 and comparing the spectroscopic characteristics of positional isomers (Kucherenko, Zadorozhny, & Kovtunenko, 2008).

Structural and Chemical Properties

  • Cyclization Reactions: The study on 3-(2-imidazolidinylidene)- and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones reacting with methyl propiolate to form imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines via cyclization reactions, elucidating the influence of solvents and catalysts on product formation (Huang & Wamhoff, 1984).

Applications in Heterocyclic Chemistry

  • Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives: Utilization of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thienopyrimidine and thienopyridine derivatives, demonstrating a methodology for generating diverse heterocyclic compounds (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

properties

IUPAC Name

methyl 3-(5-cyano-2,4-dioxopyrimidin-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4S/c1-18-10(16)8-7(2-3-19-8)14-5-6(4-12)9(15)13-11(14)17/h2-3,5H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBNOTRZKNVMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=C(C(=O)NC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate

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